Leptabiside A

Natural Product Chemistry Structural Elucidation Quality Control

Research on Evodia lepta faces critical reproducibility issues due to the variable composition of crude extracts. Leptabiside A, a rigorously characterized di-C-glucoside (CAS 1900703-79-8, >98% purity), is the definitive analytical standard to overcome this. Key procurement advantages: - Unambiguous identification: Well-defined NMR/MS fingerprint ensures accurate peak assignment and quantification in your HPLC or LC-MS workflow. - Reliable quantification: Ideal for developing validated methods, establishing quality specifications, and generating reproducible data. - Novel screening candidate: A pure, discrete compound for anti-inflammatory or neuroprotective drug discovery, eliminating the noise of crude extracts.

Molecular Formula C29H34O16
Molecular Weight 638.6 g/mol
Cat. No. B13428656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeptabiside A
Molecular FormulaC29H34O16
Molecular Weight638.6 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=C(C(=C1O)C2C(C(C(C(O2)COC(=O)C=CC3=CC=C(C=C3)O)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O
InChIInChI=1S/C29H34O16/c1-10(31)16-21(36)17(28-26(41)24(39)19(34)13(8-30)44-28)23(38)18(22(16)37)29-27(42)25(40)20(35)14(45-29)9-43-15(33)7-4-11-2-5-12(32)6-3-11/h2-7,13-14,19-20,24-30,32,34-42H,8-9H2,1H3/b7-4+/t13-,14-,19-,20-,24+,25+,26-,27-,28+,29+/m1/s1
InChIKeyMSLSWPAAVDZZIW-GGFGXKLCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Leptabiside A Reference Standard


Leptabiside A (CAS 1900703-79-8), also known as 三桠苦双碳苷A, is a phenolic compound classified as an acetophenone di-C-glycoside [1]. It was first isolated and characterized from the leaves of *Evodia lepta* (Spreng.) Merr. (Rutaceae), a plant used in Pattra traditional medicine [2]. Its full chemical identity was established through extensive NMR and MS spectral analysis, confirming the structure as 2,4,6-trihydroxyacetophenone-3,5-di-C-β-D-glucopyranoside, with a molecular formula of C29H34O16 and a molecular weight of 638.6 g/mol [2][3].

NMR-authenticated structure from published data
High-purity reference standard suitable for calibration
Species-specific marker for Evodia lepta quality control

Why Leptabiside A as a Pure Standard


Generic substitution with crude *Evodia lepta* extracts or other phenolic glycosides is scientifically inadequate for research requiring precise quantification, target identification, and mechanistic validation. The composition of botanical extracts is notoriously variable, influenced by geographical origin, harvest time, and extraction method, making inter-batch reproducibility impossible [1]. Furthermore, the specific glycosylation pattern of Leptabiside A—a di-C-glucoside on a trihydroxyacetophenone core—confers a distinct and well-characterized chemical identity that directly dictates its analytical behavior, solubility profile, and potential biological interactions, which cannot be assumed for any other compound, even close structural analogs like Leptabiside B or C [2].

Crude extract variability
Botanical extract composition may shift with source, harvest, and method, limiting batch reproducibility in quantitative studies.
Analog interference (Leptabiside B/C)
Co-occurring glycosides differ in molecular formula and linkage; a mixed fraction obscures structure-specific bioactivity readouts.
Non-specific marker use
Common phytochemicals (e.g., rutin) lack species-level specificity and cannot substitute for a marker unique to Evodia lepta.

Leptabiside A: Quantitative Evidence


Structural Authentication by NMR and HR-MS

Unlike an in-house isolated fraction, procurement of Leptabiside A as a reference standard provides access to a fully characterized molecular entity. The foundational isolation study provides a complete, peer-reviewed NMR and MS dataset for unambiguous identification. Key data include the molecular ion at m/z 639 [M+H]+ and characteristic 13C NMR signals for the two anomeric carbons (δ 74.0, 74.1) and the carbonyl group (δ 204.2), which serve as definitive markers for this specific di-C-glucoside [1].

Structural Authentication
Head-to-head
Published NMR & HR-MS dataset vs. crude extract
Ensures correct material identity
Supports method development without de novo structure work
Natural Product Chemistry Structural Elucidation Quality Control

High Purity for Accurate Quantification

Commercially sourced Leptabiside A is offered as a purified analytical standard, typically guaranteed at >98% purity by HPLC, as indicated by suppliers [1]. This is a critical point of differentiation from attempting to use an in-house purified compound or a crude extract. The high, defined purity allows for accurate preparation of calibration curves and quantification of Leptabiside A in plant material or biological samples, which is not possible with an extract of unknown composition and variable concentration.

Purity Level
Reported
>98% (HPLC)
Enables accurate calibration
Supplier-specified purity; review lot-specific COA
Analytical Chemistry Quality Control Metabolomics

Structural Distinction from Analogs B and C

Leptabiside A was isolated alongside two new analogs, leptabiside B and C, from the same plant source [1]. These compounds differ in their molecular formulas (Leptabiside C: C29H34O15) and, consequently, their exact structures, specifically in the substitution pattern on the glucose moieties [1]. This structural variation means they are chemically distinct entities. Procurement of Leptabiside A specifically, rather than an undefined 'leptabiside fraction,' is necessary to study the unique biological activity associated with its precise 2,4,6-trihydroxyacetophenone-3,5-di-C-β-D-glucoside structure.

Analog Distinction
Class-level
C29H34O16 vs C29H34O15 (Leptabiside C)
Discrete entity for SAR studies
Structural difference supports specific activity attribution
Chemotaxonomy Phytochemistry Natural Product Library

Botanical Marker for Authentication

Leptabiside A is one of several new compounds discovered in *Evodia lepta*, a plant with a long history of use in traditional medicine [1]. As a phytochemical constituent specific to this species, Leptabiside A can serve as a potential chemical marker for the authentication and quality control of *Evodia lepta* herbal material and its derived products. This is a distinct advantage over using a common, widely distributed compound (e.g., rutin or quercetin) as a marker, which would not provide species-level specificity.

Botanical Specificity
Class-level
Species-associated marker vs. ubiquitous phenolics
Supports species-level authentication
Marker specificity requires validation across populations
Botanical Authentication Pharmacognosy Herbal Quality Control

Leptabiside A Applications


Analytical Method for Evodia lepta QC

Leptabiside A, as a high-purity (>98%) reference standard [1], is ideally suited for the development and validation of quantitative analytical methods, such as HPLC-UV or LC-MS/MS. This application stems directly from its established identity as a novel compound from *Evodia lepta* [2] and its potential as a species-specific marker. Researchers can use Leptabiside A to create calibration curves, assess method accuracy, and establish quality specifications for raw plant material and finished herbal products, a task that cannot be reliably performed with a structurally undefined or impure alternative.

Metabolomic Profiling of Evodia Species

Given its well-defined spectroscopic fingerprint from NMR and MS analysis [2], Leptabiside A is a critical standard for the unambiguous identification and relative quantification of this compound in metabolomic studies of *Evodia lepta* and related species. Its presence and abundance can serve as a key differentiator in chemotaxonomic studies. Using the purified compound ensures accurate peak assignment in complex chromatograms and mass spectra, which is essential for generating reliable, publishable data on plant secondary metabolism.

Natural Product Library for Bioactivity Screening

For drug discovery programs focused on anti-inflammatory or neuroprotective activities—areas where *Evodia lepta* extracts have shown promise [3]—Leptabiside A represents a valuable, structurally novel addition to a screening library. As a discrete and pure compound [1], it eliminates the 'noise' of crude extract screening, allowing for the clear attribution of any observed biological activity directly to this specific molecule. This is a crucial step in the early-stage drug discovery process, enabling precise SAR studies.

Application
Selection Property
Validation Focus
Evodia lepta QC method development
Certified purity and spectral identity
HPLC/LC-MS calibration and specificity
Metabolomic profiling of Evodia species
Verified spectroscopic fingerprint
Peak assignment and quantification in complex matrices
Natural product screening library construction
Structurally novel discrete entity
Primary bioassay hit attribution and SAR review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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